

Citalopram hydrobromide versus escitalopram QT prolongation effects

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Citalopram Hydrobromide

CAS No.: 59729-32-7

Cat. No.: S523860

[Get Quote](#)

Quantitative Comparison of QT Prolongation Effects

The table below summarizes the key quantitative data from regulatory and clinical studies.

Parameter	Citalopram	Escitalopram	Notes & Source
Recommended Max Dose (Adult)	40 mg/day [1]	20 mg/day [2]	Escitalopram's S-enantiomer is the therapeutically active component; its equivalent dose is half that of citalopram [2].
Recommended Max Dose (Age >60)	20 mg/day [1]	20 mg/day (no age-specific reduction) [2]	
Mean QTc Change at Max Recommended Dose	12.6 ms (estimated for 40 mg) [1]	6.6 ms (at 20 mg) [1]	Data from FDA thorough QT studies. The value for citalopram 40 mg is an estimate based on the relationship between blood concentration and QT interval [1].
Mean QTc Change at Supratherapeutic	18.5 ms (at 60 mg) [1]	10.7 ms (at 30 mg) [1]	

Parameter	Citalopram	Escitalopram	Notes & Source
Dose			
Dose-Dependent Effect	Yes [3] [1]	Yes [4] [5]	The effect is confirmed for both drugs, though the magnitude differs.
Regulatory Stance on Risk	FDA and MHRA warnings for QT prolongation [1] [5]	MHRA warnings for QT prolongation; FDA found risk lower than citalopram [1] [5] [6]	The UK's MHRA issued safety warnings for both drugs, while the US FDA initially issued a warning specifically for citalopram [4].

Experimental Data and Methodologies

The quantitative data in the table above is primarily derived from "thorough QT studies," which are standardized clinical trials designed to assess a drug's potential to prolong the QT interval.

- **Study Design:** The key studies for both citalopram and escitalopram were **randomized, double-blind, placebo-controlled, active drug-controlled (moxifloxacin), crossover studies** [1]. This robust design minimizes bias and provides a reliable internal control.
- **Primary Outcome:** The primary endpoint was the mean change in the Fridericia-corrected QT interval (QTcF) from baseline [1] [5].
- **Population:** The citalopram study included 119 healthy subjects, while the escitalopram study included 113 healthy subjects [1].
- **Dosing:** Subjects received therapeutic and suprathreshold doses of the SSRI, placebo, and a positive control (400 mg moxifloxacin) in a crossover manner.

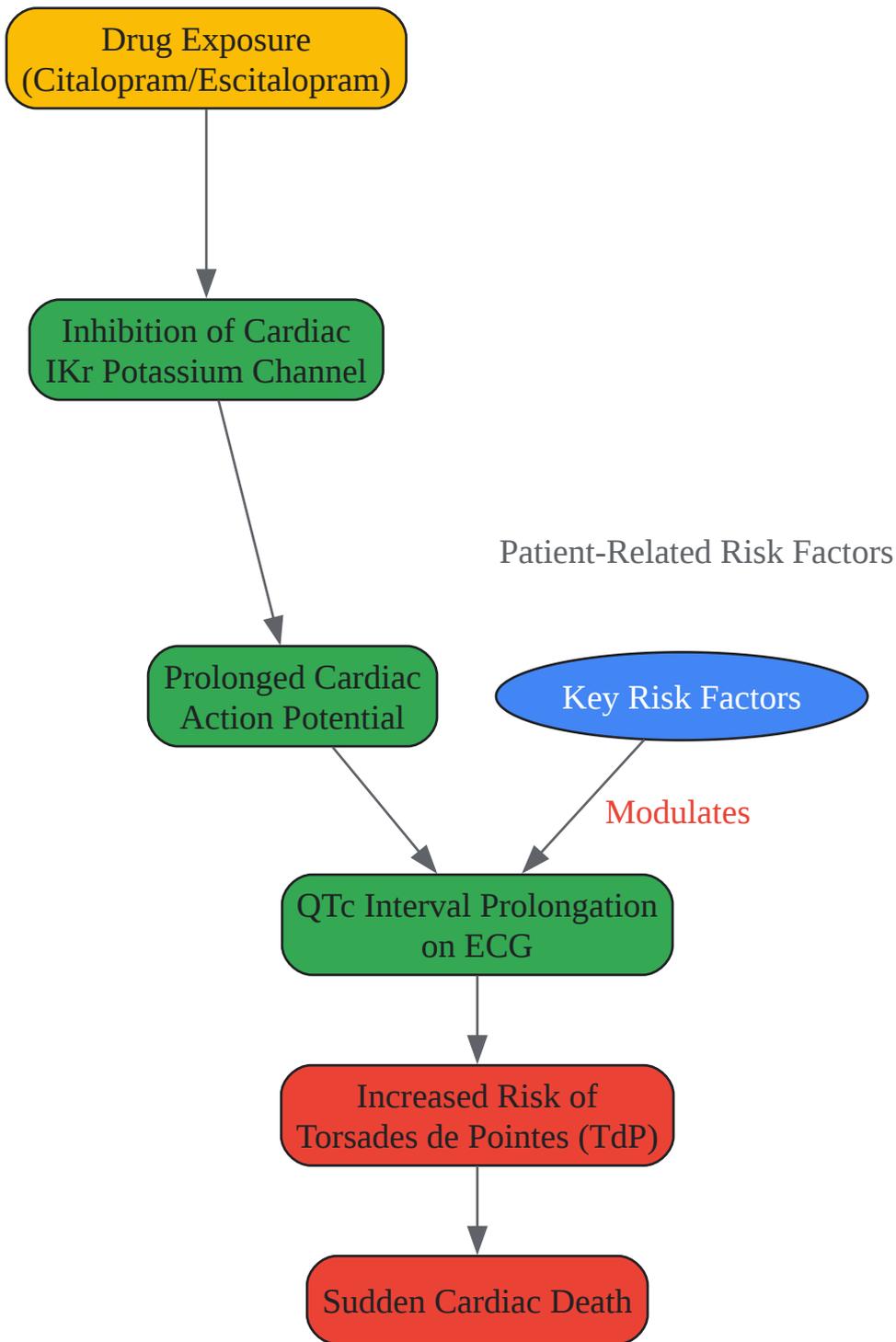
Clinical Risk and Mechanism

For a complete risk assessment, it is critical to consider factors beyond the average QT prolongation.

- **Mechanism of Prolongation:** The exact mechanism is not fully understood but is believed to involve the inhibition of the **rapid delayed rectifier potassium channel (IKr)** in the heart, which plays a crucial role in cardiac repolarization [7]. It is notable that while the antidepressant activity resides

solely in the S-enantiomer, the QT prolongation effects are not specific to this isomer, suggesting the R-enantiomer also contributes to the cardiotoxic effect [1].

- **Clinical Significance & Risk Factors:** A QTc interval >500 ms is associated with a substantially elevated risk of Torsades de Pointes (TdP) [7]. However, dose is only one risk factor. The clinical risk of a dangerous arrhythmia is significantly heightened by the presence of patient-specific factors, which must be considered when prescribing [4] [7]. The following diagram illustrates the pathway from drug exposure to clinical risk, integrating these key risk factors.



[Click to download full resolution via product page](#)

Overall Conclusion for Professionals

For researchers and drug development professionals, the key takeaways are:

- **Clear Difference in Magnitude: Citalopram demonstrates a greater magnitude of QTc prolongation compared to escitalopram** at both therapeutic and supratherapeutic doses [1].
- **Dose-Dependency is Key:** The effect is dose-dependent for both drugs, underscoring the importance of adhering to recommended maximum doses, especially in vulnerable populations [3] [1] [5].
- **Risk is Multifactorial:** The potential for a clinically significant arrhythmia is not determined by the drug alone. It is the result of a combination of the drug's effect, patient-specific risk factors, and metabolic considerations (e.g., CYP2C19 poor metabolizers have higher drug exposure) [4] [7] [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Revised recommendations for Celexa (citalopram ... [fda.gov]
2. Citalopram and Escitalopram: A Summary of Key ... [psychopharmacologyinstitute.com]
3. Evaluation of QTc prolongation and dosage effect with ... [pmc.ncbi.nlm.nih.gov]
4. Escitalopram and QTc prolongation - PMC [pmc.ncbi.nlm.nih.gov]
5. Citalopram and escitalopram: QT interval prolongation [gov.uk]
6. Citalopram and Escitalopram - Similar Risk of QT ... [medsafe.govt.nz]
7. Managing drug-induced QT prolongation in clinical practice [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Citalopram hydrobromide versus escitalopram QT prolongation effects]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b523860#citalopram-hydrobromide-versus-escitalopram-qt-prolongation-effects>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com